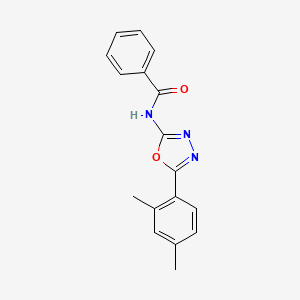
N-(5-(2,4-二甲基苯基)-1,3,4-恶二唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science
科学研究应用
准备方法
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several steps, including esterification, cyclization, and aminolysis reactions. One common synthetic route starts with the esterification of a suitable carboxylic acid, followed by cyclization to form the oxadiazole ring, and finally, aminolysis to introduce the benzamide group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
In industrial production, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced techniques such as microwave-assisted synthesis and green chemistry principles can further enhance the sustainability and cost-effectiveness of the production process .
化学反应分析
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents to achieve the desired transformations.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into more reactive forms.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological or chemical properties.
作用机制
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . The oxadiazole ring is thought to play a crucial role in binding to the active sites of these enzymes, thereby disrupting their function.
In antimicrobial applications, the compound may target bacterial cell membranes or essential proteins, leading to cell lysis and death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
相似化合物的比较
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other oxadiazole derivatives and benzamide compounds to highlight its uniqueness:
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives share similar structural features but may differ in their biological activities and applications.
Benzamide Compounds: Benzamide derivatives, such as N-(2,4-dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The presence of the oxadiazole ring in N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide adds an additional layer of complexity and potential bioactivity compared to simpler benzamide compounds.
属性
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-8-9-14(12(2)10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBFXTFCBAZGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2545651.png)
![N-(3-bromophenyl)-2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2545652.png)
![5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2545653.png)

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B2545655.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2545656.png)
![(3E)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2545660.png)


![N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2545665.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2545668.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2545670.png)
![2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545672.png)

